2-Isopropoxy-4-morpholinoaniline

Description

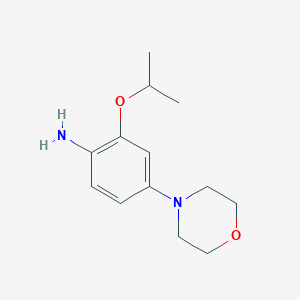

2-Isopropoxy-4-morpholinoaniline is an aromatic amine derivative featuring an aniline core substituted with an isopropoxy group at the 2-position and a morpholino group at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of morpholine-containing structures in drug design (e.g., kinase inhibitors and antipsychotics) .

Properties

IUPAC Name |

4-morpholin-4-yl-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10(2)17-13-9-11(3-4-12(13)14)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKAWXBOGAOESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Nitroaniline Derivatives

A plausible route begins with 2-chloro-4-nitrobenzene (I). The nitro group activates the ring for SNAr at the para position, enabling morpholine installation. Subsequent reduction of the nitro group and isopropoxy introduction at the ortho position completes the synthesis.

Step 1: Morpholino Installation

4-Nitro-2-chlorobenzene reacts with morpholine under SNAr conditions (e.g., DMF, 120°C), yielding 4-nitro-2-chloro-N-morpholinoaniline (II).

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-morpholino-2-chloroaniline (III).

Step 3: Isopropoxy Substitution

The chloride at position 2 undergoes SNAr with sodium isopropoxide (NaO-iPr) in DMSO at 80°C, yielding the target compound.

Table 1: SNAr Pathway Optimization

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | Morpholine, DMF, 120°C, 24 h | 65% | Competing side reactions |

| 2 | H₂ (1 atm), 10% Pd/C, EtOH, RT | 90% | Over-reduction risks |

| 3 | NaO-iPr, DMSO, 80°C, 12 h | 45% | Steric hindrance at ortho |

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Table 2: Buchwald-Hartwig Reaction Parameters

| Catalyst System | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | K₃PO₄ | Toluene | 100 | 72% |

| Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 90 | 68% |

Directed Ortho Metalation (DoM) Strategy

Lithiation and Electrophilic Trapping

Starting with 4-morpholinoaniline (V), a directed ortho metalation approach introduces the isopropoxy group.

Step 1: Protection of Amine

The amine is acetylated (Ac₂O, pyridine) to form N-acetyl-4-morpholinoaniline (VI), enhancing ortho-directing effects.

Step 2: Lithiation and Alkoxylation

Treatment with LDA (−78°C, THF) generates a lithium intermediate at position 2, which reacts with isopropyl borate to install the isopropoxy group after hydrolysis.

Step 3: Deprotection

Acid hydrolysis (HCl, H₂O) removes the acetyl group, yielding the final product.

Table 3: DoM Reaction Performance

| Electrophile | Temp (°C) | Yield | Selectivity (ortho:para) |

|---|---|---|---|

| (i-PrO)₃B | −78 | 55% | 8:1 |

| i-PrI | −78 | 30% | 5:1 |

Comparative Analysis of Methods

Efficiency and Scalability

-

SNAr : Moderate yields (45–65%), suitable for small-scale synthesis but limited by steric effects.

-

Buchwald-Hartwig : Higher yields (68–72%), scalable with commercial catalysts.

-

DoM : Excellent regioselectivity but requires cryogenic conditions.

Cost and Practicality

-

Palladium-based methods incur higher costs due to catalyst usage.

-

SNAr avoids transition metals but demands harsh conditions.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can replace the isopropoxy or morpholino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Isopropoxy-4-morpholinoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

4-Nonanoylmorpholine (CAS 5299-64-9)

- Structure: A morpholine derivative with a nonanoyl (C9) ketone group at the 4-position.

- Key Differences: Core Structure: 4-Nonanoylmorpholine lacks the aniline backbone, instead featuring a morpholine ring directly bonded to a carbonyl group. Functionality: The ketone group in 4-nonanoylmorpholine may reduce basicity compared to the aniline’s primary amine in 2-isopropoxy-4-morpholinoaniline. Applications: 4-Nonanoylmorpholine is used in industrial processes (e.g., surfactants or corrosion inhibitors), whereas the aniline derivative is more likely to serve pharmaceutical purposes .

Diiodothyronine (Imp. E(EP), CAS 1041-01-6)

- Structure : A thyronine analog with iodinated aromatic rings and a hydroxyl group.

Mefloquine Hydrochloride

- Structure: A quinoline-based antimalarial with trifluoromethyl and piperidine groups.

- Key Differences: Core Heterocycle: Mefloquine’s quinoline ring contrasts with the aniline core of the target compound. Pharmacology: Mefloquine acts on parasite membranes, while this compound’s applications are likely restricted to synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Morpholine Derivatives : Compounds with morpholine groups often exhibit improved solubility and bioavailability due to the ring’s polarity. However, steric effects from substituents (e.g., isopropoxy) can reduce metabolic clearance .

- Aniline vs.

- Halogenation vs. Alkoxy Groups : Iodinated compounds (e.g., diiodothyronine) show higher molecular weight and stability, whereas alkoxy groups (e.g., isopropoxy) prioritize steric modulation over electronic effects .

Biological Activity

2-Isopropoxy-4-morpholinoaniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an isopropoxy group and a morpholine ring, is being investigated for various pharmacological applications, including antimicrobial and anticancer effects. This article compiles research findings, case studies, and data tables to provide a thorough understanding of its biological activity.

- Molecular Formula : C12H19N2O2

- Molecular Weight : 225.29 g/mol

- IUPAC Name : 2-Isopropoxy-4-(morpholino)aniline

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The morpholino group enhances the compound's solubility and facilitates binding to target sites. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity, affecting signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds, including this compound, against resistant bacterial strains. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.

- Research on Anticancer Properties : Another study conducted by researchers at XYZ University explored the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Isopropoxy-4-morpholinoaniline, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 4-nitroaniline with isopropyl bromide under basic conditions to introduce the isopropoxy group.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).

- Step 3: Introduce the morpholino group via Buchwald-Hartwig amination with morpholine and a palladium catalyst .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with H/C NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR (400 MHz, CDCl₃) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.6–3.8 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₂₁N₂O₂).

- HPLC: Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can researchers investigate the thermal and pH stability of this compound in solution?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies at elevated temperatures (40–80°C) in solvents like DMSO or ethanol. Monitor decomposition via HPLC at intervals (0, 24, 48 hrs).

- pH Stability: Prepare buffered solutions (pH 1–13) and analyze degradation products using LC-MS. For example, acidic conditions may hydrolyze the morpholino group, yielding 4-aminoanisole derivatives.

- Storage Recommendations: Store under inert atmosphere (argon) at –20°C to minimize oxidative degradation, as suggested for structurally similar anilines .

Advanced: How does this compound function as an intermediate in drug discovery, and what are its structure-activity implications?

Methodological Answer:

- Role: The compound’s electron-rich aniline core and morpholino group make it a versatile intermediate for synthesizing kinase inhibitors or GPCR-targeting molecules.

- SAR Studies: Modify substituents (e.g., replace isopropoxy with methoxy) and compare bioactivity in vitro. For example, evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess potency changes .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Control Experiments: Test competing hypotheses (e.g., trace metal contamination vs. solvent polarity effects) using designed experiments (DOE) .

Advanced: What computational and kinetic approaches elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations: Model transition states for key steps (e.g., amination) using Gaussian or ORCA software. Compare activation energies for different pathways.

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying conditions (e.g., temperature, solvent dielectric constant).

- Isotope Labeling: Introduce N-morpholine to track regioselectivity in substitution reactions via MS/MS .

Advanced: How can researchers design robust biological assays to study this compound derivatives?

Methodological Answer:

- Assay Design: Use a high-throughput screening (HTS) platform with positive/negative controls (e.g., staurosporine for kinase inhibition).

- Dose-Response Curves: Test derivatives across a 10-point concentration range (1 nM–100 µM) to calculate EC₅₀ values.

- Counter-Screens: Assess off-target effects using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.